Kinetic Ranking of Thiol-Reactive Functional Groups Establishes Bromoacetate's Position in Reactivity Hierarchy
Bromoacetate occupies a precisely defined position in the reactivity hierarchy of thiol-reactive functional groups. Vanderhooft et al. measured reaction rate constants over a pH range of 7.4 to 8.6 and established the following reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with rates increasing exponentially with increasing pH [1]. This ordering was derived from measurements of gelation times using thiol-modified hyaluronan and bifunctional PEG derivatives, where maleimide-functionalized cross-linkers produced gelation in under 1 minute while bromoacetate-functionalized cross-linkers required intermediate timescales [1].
| Evidence Dimension | Thiol reaction rate (second-order rate constant hierarchy) |
|---|---|
| Target Compound Data | Bromoacetate (intermediate reactivity: slower than iodoacetate, faster than iodoacetamide and acrylate) |
| Comparator Or Baseline | Maleimide (fastest); Iodoacetate (faster than bromoacetate); Iodoacetamide (slower than bromoacetate); Acrylate (slower than iodoacetamide); Bromoacetamide (slowest) |
| Quantified Difference | Reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide |
| Conditions | pH range 7.4–8.6; aqueous buffer; thiol-modified hyaluronan cross-linking with PEG derivatives |
Why This Matters
Knowing bromoacetate's precise position in the reactivity hierarchy allows researchers to select the appropriate alkylating agent when maleimide is too fast (causing premature gelation) and iodoacetamide or acrylate is too slow (requiring extended reaction times).
- [1] Vanderhooft, J. L., Mann, B. K., & Prestwich, G. D. (2007). Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules, 8(9), 2883–2889. View Source
